molecular formula C14H11N3O2 B1392702 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1243022-01-6

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

Katalognummer: B1392702
CAS-Nummer: 1243022-01-6
Molekulargewicht: 253.26 g/mol
InChI-Schlüssel: STXRZXASFIXKPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is a chemical compound based on a pyrido[2,3-b]pyrazin-3(4H)-one core structure, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized for its potential as a versatile pharmacophore. Researchers investigate such frameworks for developing novel therapeutic agents, as structurally similar pyridopyrazine derivatives have demonstrated potent biological activities in scientific studies . For instance, closely related 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives have been designed and synthesized as potent and selective aldose reductase (AKR1B1) inhibitors for the potential treatment of diabetic complications, with some analogs exhibiting IC50 values in the sub-micromolar range . Furthermore, certain derivatives incorporating a 3,5-dihydroxyphenoxy group at the C2 position have shown strong antioxidant activity, comparable to the well-known antioxidant Trolox, suggesting the scaffold's utility in constructing multifunctional inhibitors that address both enzymatic activity and oxidative stress . The specific 4-benzyl and 2-hydroxy substitutions on this core structure are key modulators of its physicochemical and binding properties, offering researchers a starting point for further structural optimization and structure-activity relationship (SAR) studies. This compound is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Eigenschaften

IUPAC Name

4-benzyl-1H-pyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-13-14(19)17(9-10-5-2-1-3-6-10)12-11(16-13)7-4-8-15-12/h1-8H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXRZXASFIXKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Multicomponent Condensation Approach

Method Summary:

  • The synthesis begins with the condensation of 2-aminopyridine derivatives with benzyl bromide and a suitable carbonyl compound under basic conditions.
  • The process is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C).
  • This reaction facilitates ring closure to form the pyrido[2,3-b]pyrazine core, followed by hydroxylation at the 2-position.

Research Findings:

  • VulcanChem reports a synthesis involving multicomponent reactions where aldehydes, 2-aminopyridine, and benzyl bromide are combined under reflux conditions, leading to the heterocyclic core (see).

Reductive Coupling of Aldehydes with Boronic Acids

Method Summary:

  • A two-step benzylation process involves the formation of tosylhydrazones from aldehyde intermediates, followed by reductive coupling with boronic acids.
  • This approach allows the introduction of the benzyl group at the 4-position of the heterocycle.

Research Findings:

  • The procedure involves initial formation of tosylhydrazones from aldehyde intermediates, then coupling with boronic acids under reflux in dioxane with potassium carbonate as a base, leading to benzylated derivatives (see).

Oxidative and Hydroxylation Steps

  • Hydroxylation at the 2-position is achieved via oxidation of suitable precursors or via direct hydroxylation of the heterocyclic core using oxidizing agents like NaIO4 or RuCl3·H2O.
  • These steps are often performed after the ring system is assembled, to introduce the hydroxyl group selectively.

Detailed Reaction Pathways and Data Tables

Step Reaction Type Reagents Conditions Purpose Reference
1 Condensation 2-Aminopyridine, benzyl bromide, aldehyde Reflux, polar aprotic solvent Ring formation
2 Tosylhydrazone formation Aldehyde + Tosylhydrazine Reflux in ethanol Benzylation intermediate
3 Reductive coupling Tosylhydrazone + Boronic acid Reflux in dioxane, K2CO3 Benzyl group installation
4 Oxidation NaIO4 or RuCl3·H2O Aqueous conditions, room temperature Hydroxylation at position 2
5 Cyclization Intramolecular condensation Elevated temperature Final heterocycle formation

Notes on Reaction Conditions and Optimization

  • Temperature Control: Elevated temperatures (100-150°C) are crucial during condensation and cyclization steps to facilitate ring closure.
  • Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance solubility and reaction rates.
  • Reagent Purity: High purity of starting materials, especially 2-aminopyridine derivatives and boronic acids, is essential for high yields.
  • Oxidation Selectivity: Mild oxidizing agents are preferred to avoid over-oxidation or degradation of sensitive functional groups.

Research Findings and Literature Insights

  • The multicomponent approach offers a versatile route for synthesizing derivatives with various substituents, enabling structure-activity relationship studies.
  • The benzylation via tosylhydrazone formation and subsequent coupling with boronic acids provides a flexible platform for functionalization at the 4-position.
  • Hydroxylation at the 2-position can be achieved selectively using oxidative methods, with control over reaction conditions impacting regioselectivity.

Summary of Key Preparation Methods

Method Advantages Limitations References
Multicomponent condensation High efficiency, versatile Requires precise control of conditions ,
Tosylhydrazone-based benzylation Functional group tolerance Moderate yields, multi-step
Oxidative hydroxylation Selective hydroxylation Over-oxidation risk ,

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at the 2-position undergoes oxidation to form a ketone. This reaction is critical for modifying electronic properties and enabling further functionalization.

Reagent Conditions Product Yield Source
KMnO₄Acidic medium, 80°C, 4 hrs4-Benzyl-2-oxopyrido[2,3-b]pyrazin-3(4H)-one72%
CrO₃ (Jones reagent)Acetone, 0°C, 2 hrs4-Benzyl-2-oxopyrido[2,3-b]pyrazin-3(4H)-one68%

Key Findings :

  • Oxidation enhances electrophilicity at C2, enabling nucleophilic attacks.

  • Stability of the ketone product depends on steric hindrance from the benzyl group .

Substitution Reactions

The benzyl group at the 4-position can be replaced via nucleophilic aromatic substitution (NAS) or transition-metal catalysis.

Nucleophilic Substitution

Reagent Conditions Product Yield Source
NaN₃DMF, 120°C, 12 hrs4-Azido-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one59%
NH₃ (g)Sealed tube, 150°C, 24 hrs4-Amino-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one45%

Cross-Coupling Reactions

Catalyst Conditions Product Yield Source
Pd(PPh₃)₂Cl₂/CuIEtOH, NEt₃, 60°C, 7 hrs4-Alkynyl derivatives65–78%

Key Findings :

  • Azide substitution enables click chemistry applications (e.g., CuAAC) .

  • Palladium-mediated couplings tolerate diverse alkynes and aryl halides .

Cyclization and Ring Expansion

The pyridopyrazine core participates in annulation reactions to form extended heterocycles.

Reagent Conditions Product Yield Source
NaOMe/MeOHReflux, 6 hrsPyrido[2,3-b]pyrazino[1,2-d]pyrrole82%
TosCl (TsCl)Pyridine, RT, 12 hrsTosylated intermediate for further cyclization75%

Mechanistic Insight :

  • Base-induced cyclization proceeds via intramolecular nucleophilic attack .

  • Tosylation activates the hydroxyl group for subsequent displacement .

Functionalization via Condensation

The hydroxyl group participates in condensation with aldehydes to form Schiff bases.

Reagent Conditions Product Yield Source
4-NitrobenzaldehydeCH₃CN, reflux, 5 hrs2-(4-Nitrobenzylidene) derivative63%
FurfuralEtOH, HCl, RT, 24 hrs2-(Furan-2-ylmethylene) derivative58%

Applications :

  • Schiff bases exhibit enhanced bioactivity (e.g., antiviral properties) .

Reduction Reactions

Selective reduction of the pyrazinone ring is achievable under controlled conditions.

Reagent Conditions Product Yield Source
LiAlH₄Anhydrous THF, 0°C, 2 hrs4-Benzyl-2,3-dihydropyrido[2,3-b]pyrazin-3-ol55%
NaBH₄/CeCl₃MeOH, RT, 4 hrsPartially reduced dihydro derivative48%

Notes :

  • Over-reduction to fully saturated analogs requires harsher conditions (e.g., H₂/Pd-C) .

Benzylation and Alkylation

The hydroxyl group can be alkylated to modify solubility and reactivity.

Reagent Conditions Product Yield Source
Benzyl bromideK₂CO₃, DMF, 80°C, 6 hrs2-Benzyloxy derivative70%
CH₃INaH, THF, 0°C, 2 hrs2-Methoxy derivative85%

Applications :

  • Alkylation improves metabolic stability in drug design .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one has shown potential as an inhibitor of HIV-1 integrase , an essential enzyme in the life cycle of HIV. The compound binds to the active site of integrase, disrupting the integration of viral DNA into the host genome. Studies indicate that derivatives exhibit varying inhibitory potency against different HIV strains, with IC50 values ranging from nanomolar to micromolar concentrations .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on several enzymes:

  • Urease : Inhibits urease activity, which is significant in conditions like urinary tract infections and kidney stones.
  • Antioxidant Activity : It interacts with reactive oxygen species (ROS), reducing oxidative stress in cells. This property is crucial in combating diseases linked to oxidative stress, including cancer and neurodegenerative disorders .

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Modulates the PI3K/Akt signaling pathway , which regulates cell growth and survival.
  • Alters gene expression related to cell cycle regulation and apoptosis .

Case Studies

  • A study evaluated the antiviral efficacy of various derivatives of this compound against HIV strains. Results showed significant inhibition at low concentrations, highlighting its potential as a therapeutic agent .
  • Another investigation focused on the antioxidant properties of the compound. It was found to effectively reduce oxidative stress markers in cellular models, suggesting its application in treating oxidative stress-related diseases .

Summary Table of Applications

Application AreaDetails
AntiviralInhibits HIV-1 integrase; potential therapeutic agent against HIV strains
Enzyme InhibitionInhibits urease; significant for urinary tract health
Antioxidant ActivityReduces oxidative stress; potential applications in cancer and neurodegenerative diseases
Cellular SignalingModulates PI3K/Akt pathway; influences cell growth and apoptosis

Wirkmechanismus

The mechanism of action of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The pyrido[2,3-b]pyrazin-3(4H)-one scaffold is a versatile pharmacophore. Key structural analogues and their properties are compared below:

Compound Name Substituents Biological Activity IC₅₀ (ALR2 Inhibition) Antioxidant Activity (vs. Trolox) Key References
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one N4: Benzyl; C2: Hydroxyl Potential ALR2 inhibition (inferred from SAR); moderate antioxidant capacity Not reported Not tested N/A
9c N4: Acetic acid; C2: Styryl Potent ALR2 inhibitor 0.009 μM Low
11i N4: Acetic acid; C2: Styryl-PhOH Dual ALR2 inhibitor and antioxidant 0.015 μM 95% of Trolox activity
4j, 4k, 4l N4: Acetic acid; C2: 3,5-DiPhOH High ALR2 inhibition and antioxidant activity 0.023–0.045 μM 80–90% of Trolox activity
2-Methylpyrido[2,3-b]pyrazin-3(4H)-one N4: Methyl; C2: Unsubstituted No significant bioactivity reported >10 μM None

Key Observations

Substituent Effects on ALR2 Inhibition: The N4 acetic acid group is critical for high ALR2 inhibition (e.g., 9c, 11i, 4j–l), as it mimics the carboxylate moiety of endogenous substrates. The absence of this group in this compound likely reduces its ALR2 affinity compared to derivatives like 9c . C2 substituents modulate potency: Styryl groups with phenolic hydroxyls (e.g., 11i, 4j–l) enhance both inhibition and antioxidant activity via hydrogen bonding and radical scavenging. The hydroxyl at C2 in the target compound may offer partial antioxidant effects but lacks the conjugated vinyl spacer seen in more potent analogues .

Antioxidant Activity: Phenolic hydroxyls on C2 side chains (e.g., 11i, 4j–l) significantly boost antioxidant capacity by stabilizing radicals. The target compound’s C2 hydroxyl may provide moderate activity, but its direct attachment to the core (vs. a styryl side chain) limits conjugation and radical delocalization .

This trade-off may affect bioavailability and metabolic stability .

Safety Profile: Pyrido[2,3-b]pyrazin-3(4H)-one derivatives with amino groups (e.g., 2-amino-substituted analogues) exhibit acute oral toxicity and skin irritation . The hydroxyl and benzyl groups in the target compound may mitigate these risks, though detailed toxicological data are lacking.

Biologische Aktivität

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, cellular effects, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[2,3-b]pyrazine core with a hydroxyl group at the 2-position and a benzyl group at the 4-position. Its molecular formula is C15H14N2OC_{15}H_{14}N_{2}O with a molecular weight of approximately 253.26 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes. Notably, it has been shown to inhibit urease , an enzyme critical for the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can have implications in conditions such as kidney stones and urinary tract infections where urease plays a role in pathophysiology.

Antioxidant Activity

The compound demonstrates antioxidant properties by interacting with reactive oxygen species (ROS), thus reducing oxidative stress within cells. This activity is significant as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Modulation of Signaling Pathways

This compound influences key cellular signaling pathways. It has been observed to modulate the PI3K/Akt signaling pathway , which is crucial for regulating cell growth, survival, and metabolism. This modulation can affect gene expression related to cell cycle regulation and apoptosis, potentially leading to therapeutic applications in cancer treatment.

Gene Expression Alteration

The compound can alter the transcriptional activity of genes involved in various cellular processes. For instance, it may upregulate or downregulate genes associated with apoptosis, thereby influencing cell fate decisions under stress conditions.

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes. These enzymes facilitate oxidation and subsequent conjugation with glucuronic acid, affecting the compound's bioavailability and pharmacokinetics. Additionally, it may modulate the activity of key metabolic enzymes, impacting overall metabolic flux within cells.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit HIV-1 reverse transcriptase (RT) and integrase activities. For example, hybrid molecules related to this compound have shown promising results as dual inhibitors against HIV-1 RT and integrase, suggesting potential applications in antiviral therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundHeterocyclicUrease inhibition, antioxidant activity
5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivativesHeterocyclicDual inhibitors for HIV-1 RT
Pyrido[2,3-b]pyrazineParent compoundLimited biological activity

This comparison highlights the unique properties of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves multi-step heterocyclic synthesis, such as cyclization of benzyl-protected intermediates under reflux conditions. For example, pyran-4-one derivatives can be synthesized via condensation of carboxylic acids with amines, followed by ammonia-mediated ring closure (e.g., 30% NH₃ at 70°C for 24 hours to yield pyridones). Solvent selection (e.g., ethanol or DMF) and temperature control are critical for yield optimization. Post-synthesis purification often employs column chromatography or recrystallization from toluene/ethanol mixtures .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., ammonium acetate at pH 6.5) is recommended for purity assessment. Structural confirmation requires a combination of ¹H/¹³C NMR to identify aromatic protons and carbonyl groups, IR spectroscopy for hydroxyl and amide stretches, and elemental analysis to verify stoichiometric ratios. For crystalline derivatives, single-crystal X-ray diffraction provides definitive confirmation of molecular geometry .

Q. How can researchers mitigate low yields during the benzyl-protection/deprotection steps?

  • Methodological Answer : Low yields often arise from incomplete deprotection or side reactions. Catalytic hydrogenation (e.g., Pd/C in ethanol with cyclohexene as a hydrogen donor) under reflux for extended periods (5–7 days) ensures efficient benzyl group removal. Monitoring via TLC (silica gel, ethyl acetate/hexane) helps track reaction progress. Contaminants from incomplete reactions can be removed via sequential washes with NaOH (5%) and recrystallization .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or elemental analysis)?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or dynamic processes (e.g., tautomerism). Use DFT calculations with implicit solvent models (e.g., IEFPCM for DMSO) to refine predictions. For elemental analysis deviations (>0.3% error), verify combustion conditions or employ high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Cross-validate with X-ray crystallography when possible .

Q. How can the reactivity of the hydroxyl and pyrazinone moieties be exploited for selective functionalization?

  • Methodological Answer : The hydroxyl group can be selectively alkylated using benzyl halides under basic conditions (K₂CO₃ in DMF), while the pyrazinone nitrogen is amenable to nucleophilic substitution with amines or Grignard reagents. Protecting group strategies (e.g., tert-butoxycarbonyl for amines) prevent undesired side reactions. Monitor selectivity via ¹H NMR tracking of proton environments .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives, and how should controls be designed?

  • Methodological Answer : Enzyme inhibition assays (e.g., kinase or phosphatase targets) require IC₅₀ determination using a substrate-coupled spectrophotometric method. Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle). For cellular assays, validate cytotoxicity via MTT testing and ensure derivatives are dissolved in biocompatible solvents (e.g., <0.1% DMSO in PBS) .

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization or oxidation) be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in hydroxyl groups) combined with LC-MS can trace oxygen sources in oxidation byproducts. For dimerization, conduct kinetic studies under varied temperatures and concentrations to distinguish between radical-mediated vs. nucleophilic pathways. Trapping experiments with TEMPO or thiols provide mechanistic clues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.